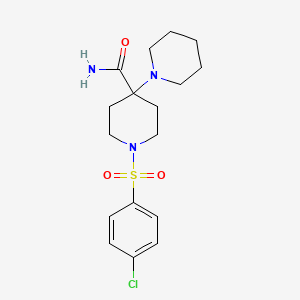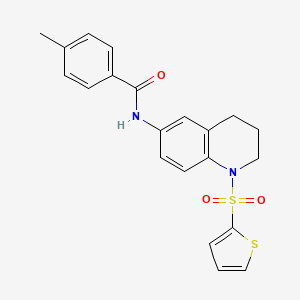
4-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is a derivative of quinoline and has been synthesized using various methods.
Applications De Recherche Scientifique
Scientific Research Applications
Cancer Chemoresistance and Angiogenesis Inhibition :
- Compounds similar to the one have been studied for their potential in overcoming cancer chemoresistance, particularly through the inhibition of angiogenesis and P-glycoprotein efflux pump activity. For instance, derivatives of thiophene carboxamides showed promising results in enhancing the anticancer activity of doxorubicin in colorectal carcinoma cells, indicating their potential use in multi-drug resistance-reversal agents (Mudududdla et al., 2015).
Development of Novel Heterocyclic Compounds :
- Research has focused on synthesizing and reacting various derivatives of thiophene-containing compounds. These activities have led to the formation of novel compounds with potential applications in various fields, including medicinal chemistry. For example, the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives via electrophilic substitution reactions demonstrated the versatility of these compounds in generating new molecular structures (Aleksandrov et al., 2020).
Potential Anti-Fibrotic and Anti-Metastatic Effects :
- Quinoxaline derivatives, closely related to the compound , have shown potential as anti-fibrotic drugs. Studies on specific quinoxaline derivatives revealed their ability to suppress renal and hepatic fibrosis and exert anti-metastatic effects in a breast cancer model, highlighting their significance in pharmaceutical research (Kim et al., 2008).
Antibacterial Activities :
- Some derivatives of thiophene-containing quinolines have been synthesized and evaluated for their antibacterial activities. These studies are important in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Murthy et al., 2011).
Synthesis and Reactivity for Pharmaceutical Applications :
- The synthesis and reactivity of thiophene and quinoline derivatives form a significant part of pharmaceutical research. These compounds are used to create a variety of pharmacologically active molecules, contributing to the development of new drugs and therapeutic agents (Konovalova et al., 2014).
Optical Properties for Material Science Applications :
- The study of optical properties of functionally substituted quinolines has applications in materials science, particularly in the development of fluorescent compounds for various technological applications (Bogza et al., 2018).
Polymer Research Applications :
- Research into quinoxaline moieties, similar to the structure of the compound , has led to the development of new polyamides. These materials exhibit promising properties like solubility in polar aprotic solvents and excellent thermal stability, indicating their potential use in various industrial applications (Patil et al., 2011).
Propriétés
IUPAC Name |
4-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-6-8-16(9-7-15)21(24)22-18-10-11-19-17(14-18)4-2-12-23(19)28(25,26)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYATIXJYJITJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

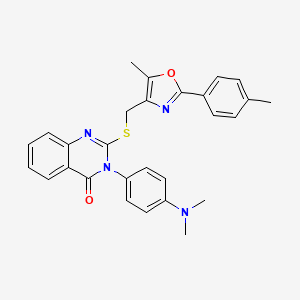
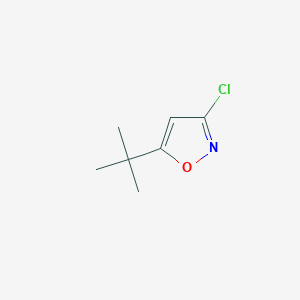
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773963.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2773965.png)
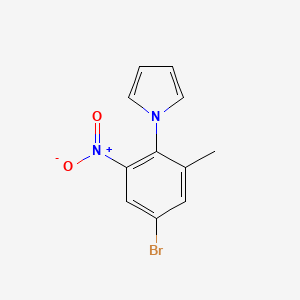
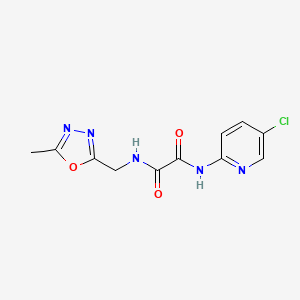
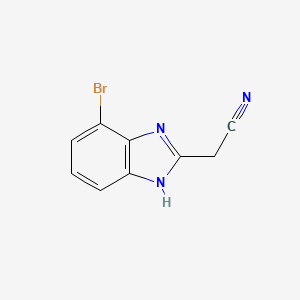

![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2773975.png)
![3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2773976.png)
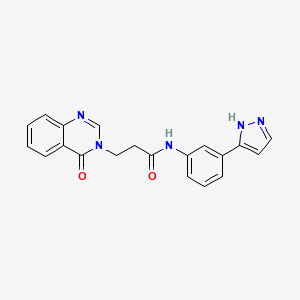
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2773979.png)
![2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline](/img/structure/B2773980.png)
